Plicacetin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Plicacetin is a disaccharide nucleoside antibiotic produced by the bacterium Streptomyces vinaceusdrappus. It is known for its antibacterial and antiviral properties, particularly against Mycobacterium tuberculosis, herpesvirus 1, and poliovirus . This compound functions as a peptidyl transferase inhibitor, blocking protein biosynthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The biosynthesis of Plicacetin involves a complex multi-enzymatic process. The gene cluster responsible for its production has been cloned and heterologously expressed in Streptomyces lividans TK64 . This process involves the linkage of cytosine, p-aminobenzoic acid, and the terminal (+)-α-methylserine moieties . The inactivation of specific genes, such as the benzoate coenzyme A ligase gene and the N-acetyltransferase gene, has been shown to affect the production of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces vinaceusdrappus under controlled conditions. The fermentation broth is then processed to isolate and purify the antibiotic .

Análisis De Reacciones Químicas

Types of Reactions: Plicacetin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce analogs .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired modification but typically involve controlled temperatures and pH levels .

Major Products: The major products formed from the reactions of this compound include its analogs, such as this compound and northis compound . These analogs are produced by modifying specific functional groups within the molecule .

Aplicaciones Científicas De Investigación

Plicacetin is a nucleoside antibiotic with antibacterial activity against Gram-positive bacteria, including Mycobacterium tuberculosis . Research has demonstrated its antimicrobial properties against drug-resistant bacteria and fungal phytopathogens .

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against drug-resistant bacteria and phytopathogenic fungi . It has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), Fusarium oxysporum, Alternaria brassicicola, Fusarium solani, and Bacillus subtilis .

In vitro analysis shows that metabolites of Streptomyces sp. SP5, from which this compound is derived, possess antimicrobial capabilities . this compound is more effective against Gram-positive bacteria compared to fungal phytopathogens .

Minimum Inhibitory Concentration (MIC) Values

| Microorganism | MIC Value (µg/ml) |

|---|---|

| MRSA | 3.8 |

| Bacillus subtilis | 3.8 |

| Fusarium oxysporum | 3.8 |

| Alternaria brassicicola | 3.8 |

| VRE | 15.6 |

| Fusarium solani | 15.6 |

These MIC values indicate the concentration of this compound required to inhibit the growth of the tested microorganisms .

Chemical Synthesis

This compound, along with other members of the amicetin family, has been synthesized chemically . These compounds exhibit antibiotic activities against Gram-positive bacteria, including strains of Mycobacterium tuberculosis . Chemical synthesis allows for the production of disaccharide congeners of the amicetin family, facilitating further research and potential drug development .

Source and Production

This compound can be isolated from Streptomyces species . Streptomyces rochei is a marine-derived actinomycete that produces this compound, along with other related compounds . Fermentation processes can be used to acquire this compound from these microbial sources .

Mecanismo De Acción

Plicacetin exerts its effects by inhibiting protein synthesis. It blocks peptide synthesis following aminoacyl-RNA formation . The compound prevents the binding of aminoacyl-tRNA to the ribosome, thereby inhibiting the elongation of the peptide chain . This action is mediated through the formation of a complex with the elongation factor EF-Tu and guanosine triphosphate .

Comparación Con Compuestos Similares

Plicacetin is unique among nucleoside antibiotics due to its disaccharide structure and specific mechanism of action . Similar compounds include this compound, bamicetin, and collismycin B . These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action .

Propiedades

Número CAS |

43043-15-8 |

|---|---|

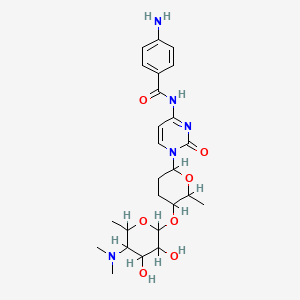

Fórmula molecular |

C25H35N5O7 |

Peso molecular |

517.6 g/mol |

Nombre IUPAC |

4-amino-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C25H35N5O7/c1-13-17(37-24-22(32)21(31)20(29(3)4)14(2)36-24)9-10-19(35-13)30-12-11-18(28-25(30)34)27-23(33)15-5-7-16(26)8-6-15/h5-8,11-14,17,19-22,24,31-32H,9-10,26H2,1-4H3,(H,27,28,33,34) |

Clave InChI |

NFOMJDXALJABQF-SIPWQYCSSA-N |

SMILES |

CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)N(C)C)O)O |

SMILES canónico |

CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)N(C)C)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-amino-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)hexopyranosyl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide benzamide, 4-amino-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)hexopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)-1,2-dihydro-2-oxo-4-pyrimidinyl)- plicacetin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.